molecular formula C24H22N2O5 B2695805 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 1702752-26-8

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No. B2695805
CAS RN: 1702752-26-8
M. Wt: 418.449
InChI Key: XSOWGPXMQMVHDC-UHFFFAOYSA-N
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Fmoc-MPAA and is used as a building block in peptide synthesis. Fmoc-MPAA has also been studied for its potential as a drug delivery agent and as a tool for studying protein-protein interactions.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the chemical , has been used to protect hydroxy-groups in various synthetic contexts. It offers the convenience of being removed easily while other base-labile protecting groups remain intact, making it useful in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers

This compound has been instrumental in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. It facilitated the efficient synthesis of oligomers of varying lengths, which have potential applications in pharmaceutical and biochemical research (Gregar & Gervay-Hague, 2004).

Solid Phase Peptide Synthesis

The compound is used as a precursor in the solid phase synthesis of peptide amides. It is especially useful in fluorenylmethoxycarbonyl (Fmoc)-based peptide synthesis, offering a novel approach to synthesize C-terminal amides (Funakoshi et al., 1988).

Reversible Protecting Group for Peptides

In peptide synthesis, the compound serves as a reversible protecting group for the amide bond. This capability is significant in reducing interchain association during solid phase peptide synthesis, improving the efficiency and fidelity of peptide construction (Johnson et al., 1993).

Photophysics and Bioimaging

The compound, particularly its derivative forms, has been explored in photophysical characterization and bioimaging. Its properties like high fluorescence quantum yield and strong aggregation in water make it attractive for integrin imaging, offering new avenues in biomedical imaging (Morales et al., 2010).

Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, derived from this compound, have been used as surfactants for carbon nanotubes. This application demonstrates the compound's utility in nanotechnology and materials science, particularly for on-demand creation of homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

High-Performance Liquid Chromatography

The compound's derivatives have been utilized as reagents in high-performance liquid chromatography for derivatization of weak nucleophiles. This application is essential in analytical chemistry for enhancing detection sensitivity and specificity (Gao & Krull, 1990).

Root Canal Filling Materials

A dimethacrylate monomer derived from this compound has been synthesized for use in root canal filling materials. This application in dental materials showcases the compound's versatility and its contribution to improving dental treatment outcomes (Liu et al., 2006).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)21(12-23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOWGPXMQMVHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1702752-26-8
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-methoxypyridin-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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